molecular formula C15H11ClF3N3 B1412484 N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline CAS No. 1823182-60-0

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline

Cat. No.: B1412484
CAS No.: 1823182-60-0
M. Wt: 325.71 g/mol
InChI Key: KOACNIRCRGTYAH-UHFFFAOYSA-N
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Description

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro and trifluoromethyl group on the imidazo[1,2-a]pyridine ring, which is linked to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved by reacting 2-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the chloro group: The chloro group is introduced via chlorination using reagents like thionyl chloride.

    Coupling with aniline: The final step involves coupling the imidazo[1,2-a]pyridine intermediate with aniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the chloro or trifluoromethyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as protein kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c16-13-6-10(15(17,18)19)8-22-9-12(21-14(13)22)7-20-11-4-2-1-3-5-11/h1-6,8-9,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACNIRCRGTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline
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N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline
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N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline
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